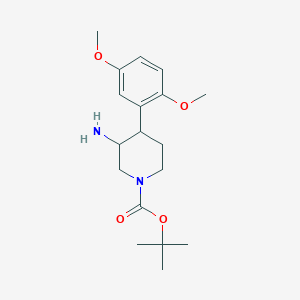
Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2,5-dimethoxyphenylamine under specific conditions . The reaction is carried out in the presence of a suitable base and solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: A similar compound used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An important intermediate in the synthesis of biologically active compounds.
Uniqueness
Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of tert-butyl, amino, and dimethoxyphenyl groups makes it a valuable compound for various research and industrial applications.
Biological Activity
Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for drug development.
- Molecular Formula : C18H28N2O4
- Molecular Weight : 336.42592 g/mol
- CAS Number : Specific identification not provided in the sources.
The compound is believed to interact with various biological targets, including receptors and enzymes related to cancer cell proliferation and survival. The presence of the piperidine ring and the dimethoxyphenyl group suggests potential interactions with neurotransmitter systems and cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
- IC50 Values : The compound's activity can be compared to related piperidine derivatives that exhibit IC50 values in the low micromolar range against cancer cell lines such as:
Neurotransmitter Modulation
The structural features of this compound suggest it may also influence neurotransmitter systems. Compounds with similar piperidine structures have been noted for their ability to modulate dopamine and serotonin receptors, which could have implications for neurological disorders .
Study on Piperidine Derivatives
A comprehensive review on piperidine derivatives indicated that modifications in the piperidine structure can significantly enhance biological activity. For example, derivatives with substitutions at the 4-position showed improved antiproliferative effects in vitro .
Table 1: Biological Activity of Piperidine Derivatives
| Compound Name | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT-29 | 0.92 | |
| Compound B | A549 | 1.20 | |
| Compound C | MCF-7 | 0.64 |
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in cancer therapy and neuropharmacology. Its ability to inhibit cell proliferation while potentially modulating neurotransmitter systems opens avenues for dual-action therapeutic strategies.
Properties
CAS No. |
1354953-41-5 |
|---|---|
Molecular Formula |
C18H28N2O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-9-8-13(15(19)11-20)14-10-12(22-4)6-7-16(14)23-5/h6-7,10,13,15H,8-9,11,19H2,1-5H3 |
InChI Key |
JIBZJEAOIXHVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















